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Compound of Interest

Compound Name: Methyl 2-iodoisonicotinate

Cat. No.: B144240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Methyl 2-iodoisonicotinate. Due to the limited availability of direct experimental spectra for

this specific compound in publicly accessible databases, this guide leverages data from closely

related structural analogs, namely Methyl isonicotinate and Methyl 2-iodobenzoate, to predict

the spectral characteristics. Standard experimental protocols for obtaining such data are also

detailed.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

Methyl 2-iodoisonicotinate. These predictions are based on the analysis of substituent effects

on known spectra of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.6 Doublet 1H H-6

~8.2 Singlet 1H H-3

~7.8 Doublet 1H H-5

~3.9 Singlet 3H -OCH₃

Rationale: The chemical shifts are predicted based on the known spectrum of Methyl

isonicotinate, with expected downfield shifts for the pyridine ring protons due to the electron-

withdrawing effect of the iodine atom at the 2-position.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~164 C=O

~152 C-6

~148 C-4

~140 C-2 (Iodo-substituted)

~128 C-5

~125 C-3

~53 -OCH₃

Rationale: The predicted chemical shifts are extrapolated from data for Methyl isonicotinate and

consider the substituent effect of iodine on the pyridine ring. The carbon bearing the iodine (C-

2) is expected to be significantly shifted.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100-3000 Medium C-H (aromatic) stretch

~2950 Medium C-H (methyl) stretch

~1730 Strong C=O (ester) stretch

~1600, ~1480 Medium-Strong
C=C and C=N (pyridine ring)

stretch

~1250 Strong C-O (ester) stretch

~1100 Medium C-I stretch

Rationale: The characteristic ester carbonyl (C=O) and aromatic ring stretching frequencies are

predicted based on typical values for similar molecules. The C-I stretch is expected at a lower

wavenumber.

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

263 High [M]⁺ (Molecular Ion)

232 Medium [M - OCH₃]⁺

204 Medium [M - COOCH₃]⁺

136 High [M - I]⁺

106 Medium [C₆H₄NO]⁺

76 Medium [C₅H₄N]⁺

Rationale: The molecular ion peak is calculated based on the chemical formula (C₇H₆INO₂).

The fragmentation pattern is predicted to involve the loss of the methoxy group, the entire ester

group, and the iodine atom, which are common fragmentation pathways for such compounds.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-iodoisonicotinate in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a spectral width of approximately 16 ppm.

Employ a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling.

Use a spectral width of approximately 220 ppm.

Set the relaxation delay to 2-5 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to

achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the TMS signal (0.00 ppm).
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Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids/oils): Place a drop of the neat sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry

KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via a direct infusion or through a gas

chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:

Set the ionization energy to 70 eV.
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Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g.,

m/z 50-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

signaling pathways involved in molecular identification.
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Workflow for Spectroscopic Analysis of Methyl 2-iodoisonicotinate
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Integration of Spectroscopic Data for Structural Confirmation
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& Connectivity

Confirmed Structure:
Methyl 2-iodoisonicotinate

Provides atom connectivity

¹³C NMR:
Carbon Skeleton Provides atom connectivity

IR Spectrum:
Functional Groups
(C=O, C-I, Ring)

Identifies key bonds

Mass Spectrum:
Molecular Weight

& Formula

Confirms molecular formula
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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